(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of hydroxy, methoxy, and isoxazolone groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-5-isoxazolone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazolone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetone
- 4-Hydroxy-3-methoxyphenylglycol
- 4-Hydroxy-3-methoxyphenylmethylene diacetate
Uniqueness
Compared to similar compounds, 4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-ISOXAZOLONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO4/c1-7-9(12(15)17-13-7)5-8-3-4-10(14)11(6-8)16-2/h3-6,14H,1-2H3/b9-5- |
InChI Key |
FTFHLAJKZPLEML-UITAMQMPSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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